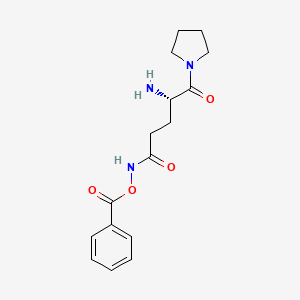
6-Bromo-3-chloro-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-2-iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrClIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its three different halogen substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where bromine, chlorine, and iodine are introduced under controlled conditions. For instance, the bromination of 2-chloropyridine followed by iodination can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen-metal exchange reactions and palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often using advanced techniques like continuous flow chemistry .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
6-Bromo-3-chloro-2-iodopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-iodopyridine is primarily related to its ability to participate in various chemical reactions. The halogen substituents influence the electron density of the pyridine ring, making it reactive towards nucleophiles and electrophiles. This reactivity is exploited in synthetic chemistry to form new bonds and create complex structures .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-3-iodopyridine
- 6-Bromo-2-chloro-4-iodopyridine
- 5-Bromo-4-chloro-3-iodopyridine
Comparison: 6-Bromo-3-chloro-2-iodopyridine is unique due to the specific positions of its halogen substituents, which affect its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic routes and reactions due to steric and electronic effects .
Properties
Molecular Formula |
C5H2BrClIN |
|---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
6-bromo-3-chloro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-4-2-1-3(7)5(8)9-4/h1-2H |
InChI Key |
DYTXTRGYWSCBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
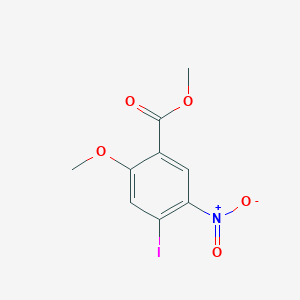

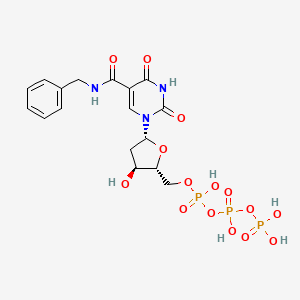

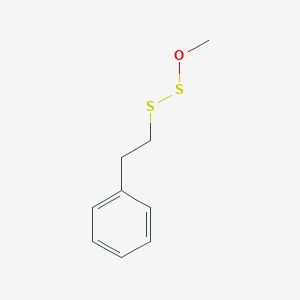

![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)

![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
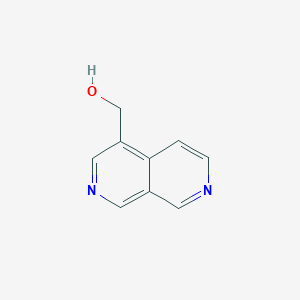
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
